4-Bromobenzothiazole
Overview
Description
4-Bromobenzothiazole is a brominated aromatic compound that is part of the benzothiazole family. It is characterized by a benzene ring fused to a thiazole ring, with a bromine atom attached to the benzene ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of benzothiazole derivatives, including 4-Bromobenzothiazole, can be achieved through several methods. One approach involves the CuBr2-catalyzed annulation of 2-bromo-N-arylbenzimidamide with selenium/sulfur powder to produce benzo[d]isothiazole derivatives . Another method utilizes a bromine atom ortho to the anilido nitrogen to direct a regiospecific cyclisation, which is applicable to the synthesis of 2-arylbenzothiazoles with various substituents . Additionally, benzyltrimethylammonium tribromide has been used as an electrophilic bromine source to convert aryl thioureas to 2-aminobenzothiazoles, a reaction that can be controlled to minimize aromatic bromination .
Molecular Structure Analysis
The molecular structure of 4-Bromobenzothiazole derivatives has been studied using various techniques. For instance, the crystal structure of a novel hydrazone Schiff base compound related to 4-Bromobenzothiazole was determined using single crystal XRD, revealing a monoclinic system with space group P21/c . The structure is stabilized by various intramolecular and intermolecular interactions. Vibrational spectroscopic studies and DFT calculations have been employed to further investigate the molecular structure .
Chemical Reactions Analysis
4-Bromobenzothiazole and its derivatives can undergo various chemical reactions. For example, 4,5-Dibenzothienylthiazole derivatives, which are structurally related to 4-Bromobenzothiazole, have been shown to undergo photochromic ring-closing reactions followed by spontaneous elimination and substitution reactions . Additionally, bromo-directed N-2 alkylation of NH-1,2,3-triazoles has been performed to produce poly-substituted 1,2,3-triazoles, demonstrating the reactivity of brominated heterocycles10.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Bromobenzothiazole derivatives have been characterized through experimental and theoretical methods. For example, the synthesis and characterization of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole included the investigation of its molecular electrostatic potential, natural bond orbital analysis, and nonlinear optical effects . The compound's thermodynamic properties were also studied, providing insights into its stability and reactivity . Furthermore, the physicochemical properties of brominated benzotriazoles, which share some similarities with 4-Bromobenzothiazole, have been determined, including solubility and pKa values .
Scientific Research Applications
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Biochemistry and Medicinal Chemistry
- Benzothiazoles, including 4-Bromobenzothiazole, have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .
- They are used in the synthesis of various compounds with significant biological activities and great pharmaceutical value .
- The development of synthetic processes for benzothiazole compounds is one of the most significant problems facing researchers .
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Green Chemistry
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Biomedical Applications
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Photodynamic Therapy
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Antibacterial and Antifungal Applications
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Antioxidant Applications
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Anti-proliferative Applications
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Anti-convulsant Applications
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Anti-HIV Applications
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Applications in Organic Light Emitting Diodes (OLEDs)
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Falcipain Inhibitors
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Anti-Parkinson Applications
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Anti-Diabetic Applications
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Anti-Leishmanial Applications
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Angiogenesis Inhibitors
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Anti-Malarial Applications
Safety And Hazards
Future Directions
Benzothiazoles, including 4-Bromobenzothiazole, are of great interest in the field of drug design due to their high biological and pharmacological activity. The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis . This suggests that future research may focus on developing new synthetic approaches and patterns of reactivity for benzothiazole-based drugs.
properties
IUPAC Name |
4-bromo-1,3-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS/c8-5-2-1-3-6-7(5)9-4-10-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZKODVCLOIJGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396579 | |
Record name | 4-Bromobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromobenzothiazole | |
CAS RN |
767-68-0 | |
Record name | 4-Bromobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromobenzo[d]thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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